Soyasaponin II
Overview
Description
Soyasaponin II is a naturally occurring compound found in soybeans (Glycine max) and other legumes. It belongs to the class of saponins, which are glycosides with a distinctive foaming characteristic. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and hepatoprotective properties .
Mechanism of Action
Target of Action:
Soyasaponin II is a natural compound found in soybeans and other plant species. Its primary targets include immune cells, specifically T-cells. Researchers have discovered that saponins, including this compound, can activate the immune system in mammals . The strength of this function is closely related to the chemical structure of saponins.
Mode of Action:
This compound interacts with immune cells by modulating signaling pathways. One key pathway involves the TAK1 (TGF-β-activated kinase 1) , which activates downstream pathways such as IκB kinase (IKK) and the mitogen-activated protein kinase (MAPK) pathway . These interactions lead to changes in gene expression, cytokine production, and immune responses.
Biochemical Pathways:
This compound affects several pathways:
- Inflammation : By downregulating the expression of MyD88 , a key adaptor protein in Toll-like receptor signaling, this compound reduces inflammation .
- Immune Homeostasis : It promotes both specific and nonspecific immunity, maintaining a balanced immune response .
Result of Action:
- Immune Activation : this compound enhances immune function, promoting T-cell infiltration and cytokine expression .
- Anti-Inflammatory Effects : By downregulating MyD88, it reduces inflammation .
Action Environment:
Biochemical Analysis
Biochemical Properties
Soyasaponin II interacts with various enzymes, proteins, and other biomolecules. It has been found to have a significant impact on cellular immunity . The strength of this function is closely related to the chemical structure of saponins . The sugar chain part of each soyasaponin differs at C-3: this compound is “Rha-Ara-GlcA-” . It is reasonable to infer that the longer the glycochain attached to C-3 of aglycones, the stronger the ability to induce a Th2 immune response .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It can activate the immune system in mammals, promoting both specific immunity and nonspecific immunity . In addition, this compound can exert strong anti-inflammatory effects and induce immune homeostasis in many diseases .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. One study found that this compound protects against acute liver failure by diminishing Y-Box Binding Protein 1 (YB-1) phosphorylation and Nlrp3-inflammasome priming in mice . Phosphorylated YB-1 could activate Nlrp3 mRNA transcription by binding the promoter region .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, one study found that Lipopolysaccharide/D-galactosamine (LPS/GalN) administration markedly decreased fecal and hepatic this compound levels . This compound treatment protected mice against LPS/GalN induced acute liver injury .
Metabolic Pathways
This compound is involved in various metabolic pathways. While specific metabolic pathways of this compound are not mentioned in the search results, it’s known that saponins are complex molecules consisting of non-sugar aglycone coupled to sugar chain units .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters. GmMATE100, a member of the MATE transporter family in the soybean genome, has been identified as a soyasaponin transporter responsible for the transport of type A and type B soyasaponins from the cytoplasm to the vacuole .
Subcellular Localization
The subcellular localization of this compound is primarily in the vacuole . This localization is facilitated by the GmMATE100 transporter, which is localized to the vacuolar membrane in both plant and yeast cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of soyasaponin II typically involves extraction from soybeans using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound. Advanced methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed for purification and characterization .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from soybean meal or other soy products. The process includes solvent extraction, filtration, and purification steps to obtain high-purity this compound. The use of biotechnological approaches, such as microbial fermentation, is also being explored to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Soyasaponin II undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its glycosidic bonds.
Substitution: Substitution reactions can occur at the sugar moieties attached to the aglycone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Acidic or basic conditions facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Soyasaponin II has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of saponins.
Biology: this compound is investigated for its role in modulating immune responses and cellular signaling pathways.
Medicine: It has potential therapeutic applications in treating liver diseases, cancer, and inflammatory conditions.
Industry: this compound is used in the development of natural pesticides and as an additive in food and cosmetic products .
Comparison with Similar Compounds
- Soyasaponin I
- Soyasaponin III
- Soyasaponin A1
- Soyasaponin A2
Comparison: Soyasaponin II is unique due to its specific glycosidic structure and the presence of certain functional groups that confer distinct biological activities. Compared to other soyasaponins, this compound has shown superior anti-inflammatory and hepatoprotective effects .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-13-44(5)25(45(28,6)20-48)11-14-47(8)26(44)10-9-22-23-17-42(2,3)18-27(50)43(23,4)15-16-46(22,47)7/h9,21,23-37,39-41,48-56H,10-20H2,1-8H3,(H,57,58)/t21-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32-,33-,34+,35-,36+,37+,39-,40-,41+,43+,44-,45+,46+,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZLICPLPYSFNZ-IVWMTKFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317250 | |
Record name | Soyasaponin II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
913.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Soyasaponin II | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55319-36-3 | |
Record name | Soyasaponin II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55319-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Soyasaponin II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Soyasaponin II | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212 - 215 °C | |
Record name | Soyasaponin II | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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